molecular formula C5H11NO2 B1401894 3-(Hydroxymethyl)pyrrolidin-3-ol CAS No. 1363381-92-3

3-(Hydroxymethyl)pyrrolidin-3-ol

Cat. No. B1401894
M. Wt: 117.15 g/mol
InChI Key: IEVFAEYHOYSFTH-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pyrrolidin-3-ol is a chemical compound with the molecular weight of 153.61 . It is used as an intermediate for the synthesis of various bioactive molecules . It is also used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes leading to optically active secondary alcohols .


Synthesis Analysis

The compound has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl- (2‘ S)-bornane-10,2-sultam, and the achiral ylide precursor, N - (benzyl)- N - (methoxymethyl)- N - (trimethylsilylmethyl)amine, without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)pyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Hydroxymethyl)pyrrolidin-3-ol include 1,3-dipolar cycloaddition reaction and subsequent reduction with LAH and catalytic hydrogenation .


Physical And Chemical Properties Analysis

The physical form of 3-(Hydroxymethyl)pyrrolidin-3-ol is oil and it is stored at room temperature .

Scientific Research Applications

1. Synthesis of Bioactive Molecules

  • Application Summary : “3-(Hydroxymethyl)pyrrolidin-3-ol” is a useful intermediate for the synthesis of various bioactive molecules .
  • Methods of Application : The compound has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl- (2‘ S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N - (benzyl)- N - (methoxymethyl)- N - (trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .
  • Results or Outcomes : The synthesis process resulted in a 51% overall yield .

2. Synthesis of Novel Nucleoside Analogs

  • Application Summary : “3-(Hydroxymethyl)pyrrolidin-3-ol” is used to synthesize novel nucleoside analogs, where it bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group .
  • Methods of Application : The synthesis involved a one-pot procedure using bromoacetyl bromide. The benzyl carbonate protecting group was used to obtain easy to handle compounds and avoid deprotection of nucleobases occurring under basic conditions .
  • Results or Outcomes : The synthesis led to the creation of novel nucleoside analogs that could potentially be used as building blocks of structurally modified oligonucleosides .

Safety And Hazards

The safety information for 3-(Hydroxymethyl)pyrrolidin-3-ol includes hazard statements H315, H318, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 3-(Hydroxymethyl)pyrrolidin-3-ol could involve its use in the design of new pyrrolidine compounds with different biological profiles . It could also be used in the preparation of short oligonucleotide sequences .

properties

IUPAC Name

3-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-5(8)1-2-6-3-5/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVFAEYHOYSFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303528
Record name 3-Hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)pyrrolidin-3-ol

CAS RN

1363381-92-3
Record name 3-Hydroxy-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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